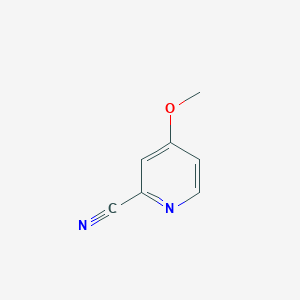

4-Methoxypyridine-2-carbonitrile

説明

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their versatile scaffolds being integral to numerous fields, most notably medicinal chemistry. researchgate.net These six-membered heteroaromatic rings are fundamental components of many natural products, including certain vitamins and alkaloids. researchgate.net The significance of pyridine derivatives stems from their wide spectrum of biological and pharmacological activities, which has led to their exploration as potential therapeutic agents. wisdomlib.orgnih.gov

In drug design and development, pyridine-based systems are extensively used due to their profound impact on the pharmacological activity of molecules. nih.gov Researchers have successfully developed pyridine derivatives with a broad range of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties. wisdomlib.orgresearchgate.net The pyridine moiety can enhance a drug's permeability, metabolic stability, and biochemical potency. cmjpublishers.com Beyond medicine, these compounds are also crucial in agriculture and materials science, where they are used in the development of new functional materials and agrochemicals. researchgate.netwisdomlib.org The adaptability of the pyridine ring allows for extensive chemical modification, enabling scientists to fine-tune the properties of molecules for specific applications. researchgate.net

Overview of the Research Landscape for 4-Methoxypyridine-2-carbonitrile

This compound, also known by synonyms such as 4-Methoxypicolinonitrile and 2-Cyano-4-methoxypyridine, is a specific pyridine derivative that has garnered attention as a key intermediate and building block in organic synthesis. pipzine-chem.comnih.gov Its chemical structure, featuring a methoxy (B1213986) group and a nitrile group on the pyridine ring, imparts unique chemical properties that are of interest to researchers. pipzine-chem.com The methoxy group can increase the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution reactions, while the polar nitrile group can participate in various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. pipzine-chem.com

The compound is noted for its good solubility in organic solvents and stability under standard conditions, making it a convenient component in multi-step synthetic processes. pipzine-chem.com Several synthetic routes for this compound have been developed. One common method involves the reaction of 4-hydroxypyridine-2-carbonitrile with a methylating agent like iodomethane (B122720) in the presence of a base. pipzine-chem.com Another approach uses 2-chloro-4-methoxypyridine (B97518) as a starting material, which is then reacted with a cyanide salt, such as potassium or sodium cyanide, to introduce the nitrile group. pipzine-chem.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 36057-44-0 | nih.gov |

| Molecular Formula | C₇H₆N₂O | nih.gov |

| Molecular Weight | 134.14 g/mol | nih.gov |

| Melting Point | 118-121 °C | |

| Boiling Point | 258 °C | |

| Density | 1.16 g/cm³ |

Scope of Academic Inquiry into this compound

Academic research into this compound primarily focuses on its utility as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. pipzine-chem.com Its structural features allow it to be a key starting material for creating compounds targeting various diseases. pipzine-chem.com

In medicinal chemistry, the compound serves as a precursor for the development of novel therapeutic agents. pipzine-chem.com Studies have indicated that its derivatives may possess biological activities relevant to the treatment of inflammatory conditions, neurological diseases, and cancer. pipzine-chem.com The ability to modify the nitrile and methoxy groups allows for the systematic design of new chemical entities with tailored pharmacological profiles. pipzine-chem.com For example, it has been used in the synthesis of gamma-secretase modulators, which are investigated for their potential in treating Alzheimer's disease. nih.gov

In materials science, the unique electronic properties conferred by the methoxy and nitrile groups make this compound a candidate for the development of functional organic materials. pipzine-chem.com There is interest in its potential use in creating optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or solar cells, where its structure could contribute to improved performance and efficiency. pipzine-chem.com

The table below outlines key research findings related to the synthesis and application of this compound and related structures.

| Research Area | Key Findings |

| Synthesis | Can be synthesized from 4-hydroxypyridine-2-carbonitrile via methylation or from 2-chloro-4-methoxypyridine via cyanation. pipzine-chem.com |

| Medicinal Chemistry | Serves as a key intermediate for synthesizing potential drugs for inflammatory and neurological diseases. pipzine-chem.com It is a building block for gamma-secretase modulators. nih.gov |

| Organic Synthesis | The nitrile group can be hydrolyzed to form a carboxylic acid (4-methoxypyridine-2-carboxylic acid) or its amide, which are also useful synthetic intermediates. pipzine-chem.comsigmaaldrich.com |

| Materials Science | Investigated for potential applications in optoelectronic materials due to its specific functional groups. pipzine-chem.com |

Structure

3D Structure

特性

IUPAC Name |

4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGGPHUKKQTXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540097 | |

| Record name | 4-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36057-44-0 | |

| Record name | 4-Methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxypyridine 2 Carbonitrile and Its Analogs

Direct Synthesis Approaches to 4-Methoxypyridine-2-carbonitrile

The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the pyridine (B92270) core and the subsequent introduction of the nitrile functionality.

Nucleophilic Substitution Strategies for Pyridine Core Construction

A primary route for constructing the 4-methoxypyridine (B45360) core involves nucleophilic substitution reactions on a pre-existing pyridine ring. A common starting material is 4-chloropyridine (B1293800) hydrochloride, which can be readily converted to 4-methoxypyridine by treatment with sodium methoxide (B1231860). arkat-usa.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces the chloride.

Another effective method starts with 4-hydroxypyridine-2-carbonitrile. In this approach, the hydroxyl group is methylated using a suitable methylating agent, such as iodomethane (B122720), in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). pipzine-chem.com The base facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic phenoxide that readily reacts with the methylating agent. pipzine-chem.com

The table below summarizes key reagents and conditions for these nucleophilic substitution strategies.

| Starting Material | Reagent(s) | Solvent | Product |

| 4-Chloropyridine hydrochloride | Sodium methoxide | - | 4-Methoxypyridine |

| 4-Hydroxypyridine-2-carbonitrile | Iodomethane, Potassium carbonate | N,N-Dimethylformamide (DMF) | This compound |

Introduction of Nitrile Functionality in Pyridine Scaffolds

Once the 4-methoxypyridine core is established, the next critical step is the introduction of the nitrile group at the C-2 position. A prevalent method involves the cyanation of a 2-halopyridine derivative. For instance, 2-chloro-4-methoxypyridine (B97518) can be reacted with a cyanide source, such as potassium cyanide or sodium cyanide, in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield this compound. pipzine-chem.com The high polarity of DMSO helps to dissolve the cyanide salt and facilitate the nucleophilic attack of the cyanide ion on the electron-deficient C-2 position of the pyridine ring. pipzine-chem.com

An alternative strategy involves the conversion of a 2-carboxamide (B11827560) or a 2-aldehyde group to a nitrile. The dehydration of 4-methoxypyridine-2-carboxamide using a dehydrating agent like phosphorus oxychloride or thionyl chloride is a classic method for nitrile synthesis.

Synthesis of Advanced this compound Derivatives

The functional group versatility of this compound makes it an excellent starting point for the synthesis of more elaborate derivatives.

Catalytic Hydrogenation of Nitrile Groups

The nitrile group of this compound can be selectively reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation. researchgate.net Various catalysts can be employed, with palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel being common choices. researchgate.net The reaction is usually carried out under a hydrogen atmosphere at elevated pressure and temperature. The resulting aminomethylpyridine derivative is a key intermediate for further functionalization, for example, in the synthesis of pharmaceutical agents. The nitrile group can be reduced to an amine group, which is a common transformation in organic synthesis. pipzine-chem.com

Directed Metalation and Metal-Halogen Exchange Reactions on Pyridine Rings

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of 4-methoxypyridine, the methoxy (B1213986) group can direct lithiation to the C-3 position. arkat-usa.orgresearchgate.net The use of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures generates a lithiated intermediate that can then react with various electrophiles to introduce substituents at the C-3 position. clockss.org While the methoxy group directs to C-3, metalation at C-2 can also be achieved under specific conditions. arkat-usa.org

Metal-halogen exchange is another important strategy for generating functionalized pyridines. wikipedia.org For example, a bromo-substituted 4-methoxypyridine can undergo a metal-halogen exchange reaction with an organolithium reagent to form a lithiated pyridine species. researchgate.net This intermediate can then be trapped with an electrophile to introduce a new substituent. This method is particularly useful for introducing functionality at positions that are not easily accessible through direct metalation. For instance, treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi can lead to regioselective metal-halogen exchange, allowing for subsequent functionalization. researchgate.net

The table below illustrates examples of these reactions on the 4-methoxypyridine scaffold.

| Starting Material | Reagent(s) | Key Intermediate | Product Type |

| 4-Methoxypyridine | Mesityllithium (B1247292) (MesLi) or PhLi, then Electrophile | 3-Lithio-4-methoxypyridine | 3-Substituted-4-methoxypyridine |

| 2-Bromo-4-methoxypyridine | Lithium tetramethylpiperidide (LTMP), then DMF | 3-Lithio-2-bromo-4-methoxypyridine | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde |

| 2,5-Dibromo-4-methoxypyridine | n-Butyllithium, then Electrophile | Lithiated 2,5-dibromo-4-methoxypyridine | Substituted 2,5-dibromopyridine |

Multicomponent Reaction Strategies for Pyridine-Carbonitrile Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. researchgate.net Several MCRs have been developed for the synthesis of substituted pyridines, including those bearing nitrile functionalities. taylorfrancis.combohrium.com

A notable example is the Hantzsch pyridine synthesis and its variations, which can incorporate a nitrile-containing substrate to produce cyanopyridines. taylorfrancis.com More contemporary MCRs often utilize a one-pot condensation of an aldehyde, a ketone or enamine, malononitrile, and an ammonium (B1175870) source to construct the pyridine ring with a nitrile group already in place. researchgate.netnih.gov These reactions are often catalyzed by acids, bases, or metal catalysts and can be performed under environmentally benign conditions, such as in ethanol (B145695) or even water. nih.govacs.org The choice of reactants and catalyst allows for a high degree of diversity in the final pyridine-carbonitrile products.

Enantioselective Catalytic Additions to 4-Methoxypyridinium Ions

The development of enantioselective catalytic methods to functionalize pyridines has opened new avenues for creating chiral molecules that are valuable as synthetic building blocks. A significant advancement in this area is the catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions. nih.govnih.gov This methodology facilitates the direct synthesis of nearly enantiopure chiral dihydro-4-pyridones with yields reported as high as 98%. nih.govrug.nl

The process involves the dearomatization of N-acylpyridinium salts, which are formed in situ. nih.govnih.gov Alkyl organomagnesium reagents (Grignard reagents) act as the nucleophiles, and a chiral copper(I) complex serves as the catalyst. nih.govnih.gov This approach is notable for being operationally simple and effective for a broad range of pyridine derivatives and Grignard reagents. nih.govacs.org

One of the primary challenges in this reaction is the high reactivity of both the N-acylpyridinium ions and the Grignard reagents. acs.org This can lead to a rapid, non-catalyzed background reaction that results in a racemic mixture of the product, which is difficult for a chiral catalyst to overcome. nih.govacs.org However, the use of a well-designed chiral copper catalyst has proven highly efficient in controlling the stereochemistry of the addition. acs.org

For instance, the addition of ethylmagnesium bromide (EtMgBr) to 4-methoxy-2-methylpyridine (B1587523) was studied as a model reaction. nih.govacs.org Initial attempts under conditions optimized for other substrates showed no conversion. Researchers suspected that steric hindrance from the substituent at the 2-position impeded the formation of the necessary pyridinium (B92312) salt intermediate when using benzyl (B1604629) chloroformate. nih.govacs.org A switch to methyl chloroformate was proposed to facilitate the formation of the pyridinium ion and promote the reaction. nih.govacs.org

Computational and mechanistic studies have provided valuable insights into the origins of both the reactivity and the high enantioselectivity observed in this catalytic system. nih.govnih.gov The success of this method holds significant potential for the synthesis of complex alkaloids and other important chemical building blocks. acs.org

Table 1: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions

| Catalyst System | Nucleophile | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Copper(I) Complex | Grignard Reagents | N-acyl-4-methoxypyridinium ion | Chiral Dihydro-4-pyridone | Up to 98% | Nearly enantiopure | nih.gov, rug.nl |

Precursor Chemistry in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the strategic construction of the pyridine nucleus and the subsequent introduction of the required functional groups at specific positions.

Construction of Substituted Pyridine Nuclei

Substituted pyridines are critical components in many biologically active molecules, which drives the development of efficient and versatile synthetic methods. nih.gov Traditional approaches often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov However, modern methods aim for greater modularity and functional group tolerance. nih.gov

One innovative approach involves a cascade reaction that begins with a novel N-iminative, copper-catalyzed cross-coupling. nih.gov This reaction occurs between alkenylboronic acids and the N-O bond of α,β-unsaturated ketoxime O-pentafluorobenzoates. The resulting 3-azatriene intermediate then undergoes an electrocyclization, followed by air oxidation, to yield highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov This method is valued for its mild conditions and the ready availability of starting materials. nih.gov

Another strategy is the Hantzsch pyridine synthesis, a well-established method that involves the multicomponent condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia (B1221849), followed by oxidation of the resulting 1,4-dihydropyridine. mdpi.com More recent variations of Hantzsch-type reactions have been developed to create tetrasubstituted pyridines, for example, by using rongalite as a C1 source to form the C-4 position of the pyridine ring. mdpi.com

The direct C-H functionalization of the pyridine ring is another important strategy, though it presents challenges due to the electron-poor nature of the ring and the coordinating power of the nitrogen atom. rsc.org Despite these difficulties, direct functionalization is a key goal of sustainable chemistry as it minimizes waste. rsc.org

Table 2: Modern Synthetic Routes to Substituted Pyridine Cores

| Method | Key Reaction | Intermediates | Advantages | Reference |

| Cascade Reaction | Cu-catalyzed N-iminative cross-coupling | 3-Azatriene | Mild conditions, modular, good functional group tolerance | nih.gov |

| Hantzsch-type Synthesis | Oxidative coupling with a C1 source (e.g., rongalite) | Dihydropyridine | Facile preparation, broad functional group tolerance | mdpi.com |

| Direct C-H Functionalization | Various (e.g., radical, organometallic) | N/A | Atom economy, sustainable | rsc.org |

Functionalization Routes to Key Intermediates

Once the pyridine nucleus is formed, the introduction of the methoxy group at the C-4 position and the carbonitrile (cyano) group at the C-2 position is required to synthesize this compound.

The functionalization of pyridine at specific positions can be challenging. While the C-2 and C-4 positions are inherently reactive towards certain transformations, achieving selectivity can be difficult. researchgate.net For instance, direct C-4 alkylation of pyridine often leads to mixtures of regioisomers and overalkylation. nih.gov A modern solution to this problem is the use of a temporary blocking group, such as one derived from maleic acid. This group directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov After successful C-4 functionalization, the C-2 position can be targeted for reactions like cyanation. nih.govchemrxiv.org

Nucleophilic aromatic substitution (SNAr) is a common method for introducing alkoxy groups. For example, the synthesis of a 6-bromo-2-methoxy-3-aminopyridine intermediate was achieved through the SNAr of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov A similar strategy could be envisioned for a precursor to this compound, where a suitable leaving group (e.g., a halogen) at the C-4 position is displaced by a methoxide anion. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles has been demonstrated by reacting 2-chloropyridine (B119429) precursors with sodium methoxide in anhydrous methanol. researchgate.net

The introduction of the cyano group at the C-2 position can also be achieved through various means. As mentioned, after a selective C-4 functionalization, a known C-2 selective cyanation can be performed. nih.gov This two-step approach, controlling the regioselectivity of each functionalization sequentially, provides a logical path to difunctionalized pyridines like the target compound. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Methoxypyridine 2 Carbonitrile

Vibrational Spectroscopy for Molecular Structure Analysis

While specific experimental IR and Raman spectra for 4-Methoxypyridine-2-carbonitrile are not available in the surveyed literature, a theoretical analysis based on its known functional groups can predict characteristic vibrational frequencies. Key expected vibrations include:

Nitrile (C≡N) stretching: A sharp, intense absorption band is expected in the region of 2240-2200 cm⁻¹. This is a highly characteristic vibration for the nitrile functional group.

Aromatic C=C and C=N stretching: The pyridine (B92270) ring would exhibit several bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

C-O-C stretching: The methoxy (B1213986) group should produce strong C-O stretching bands. Anisole and similar aromatic ethers typically show an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the methyl C-H stretching from the methoxy group would appear just below 3000 cm⁻¹.

A definitive analysis, however, awaits experimental determination of the IR and Raman spectra for this compound.

Electronic Absorption Spectroscopy for Chromophoric Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to characterize the chromophoric system of a molecule by measuring its absorption of light, which corresponds to electronic transitions.

Experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax), for this compound has not been reported in the reviewed scientific literature. The primary chromophore in this molecule is the substituted pyridine ring. This system contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, which can undergo transitions upon absorption of UV radiation.

The expected electronic transitions would include π → π* and n → π* transitions. The π → π* transitions, arising from the aromatic system, are typically of high intensity. The n → π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, are generally weaker. masterorganicchemistry.com The precise absorption maxima are influenced by the electronic effects of the methoxy and nitrile substituents on the pyridine ring and the solvent used for analysis. masterorganicchemistry.comrsc.org

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Proton NMR data provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following ¹H NMR spectral data has been reported. apolloscientific.co.uk

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.51 | d | 1H | 6.0 | H-6 |

| 7.22 | d | 1H | 2.4 | H-3 |

| 7.00-7.02 | m | 1H | - | H-5 |

| 3.91 | s | 3H | - | -OCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

The downfield signal at 8.51 ppm is assigned to the proton at the C-6 position, which is deshielded by the adjacent nitrogen atom and the nitrile group. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group. The remaining two signals in the aromatic region are assigned to the protons at the C-3 and C-5 positions.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. A search of the available literature did not yield specific experimental ¹³C NMR data for this compound. Based on general chemical shift ranges, one would expect to see seven distinct carbon signals: five for the pyridine ring (two of which are quaternary), one for the nitrile carbon, and one for the methoxy carbon. oregonstate.eduresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

For this compound, mass spectrometry confirms the expected molecular mass. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. apolloscientific.co.uk High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental formula. nih.gov

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O | nih.gov |

| Molecular Weight | 134.14 g/mol | nih.gov |

| Molecular Ion Peak (M⁺) | m/z 134 | apolloscientific.co.uk |

| Exact Mass | 134.048012819 Da | nih.gov |

This data is consistent with the chemical formula C₇H₆N₂O, providing strong evidence for the successful synthesis and identity of the compound.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

A review of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. Therefore, definitive experimental data on its solid-state conformation, such as unit cell parameters, space group, and detailed intramolecular geometry, is not available at this time. Such a study would be invaluable for understanding the packing forces and potential polymorphic forms of the compound.

Reactivity and Chemical Transformations of 4 Methoxypyridine 2 Carbonitrile

Reactivity of the Nitrile Group

The electron-withdrawing nature of the pyridine (B92270) ring influences the reactivity of the nitrile group, which can participate in a variety of transformations typical of aromatic nitriles. These include hydrolysis, reduction, and cycloaddition reactions.

Hydrolytic Conversions

The nitrile group of 4-methoxypyridine-2-carbonitrile can be hydrolyzed to a carboxylic acid under both acidic and alkaline conditions. This reaction typically proceeds through an intermediate amide, 4-methoxypyridine-2-carboxamide.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield 4-methoxypyridine-2-carboxylic acid and the corresponding ammonium (B1175870) salt. ntu.edu.sg In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521), which initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. ntu.edu.sg Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. ntu.edu.sg

The intermediate amide, 4-methoxypyridine-2-carboxamide, can also be synthesized directly. One common method involves the condensation reaction of 4-methoxypyridine-2-carboxylic acid with ammonia or amines. acs.org

Table 1: Hydrolytic Conversion of this compound

| Product | Reagents and Conditions | Reference |

| 4-Methoxypyridine-2-carboxylic acid | Dilute HCl, heat (reflux) | ntu.edu.sg |

| Sodium 4-methoxypyridin-2-carboxylate | NaOH solution, heat (reflux) | ntu.edu.sg |

| 4-Methoxypyridine-2-carboxamide | 4-Methoxypyridine-2-carboxylic acid, ammonia/amine, condensation | acs.org |

Reduction Pathways

The nitrile group can be reduced to a primary amine, (4-methoxypyridin-2-yl)methanamine, a valuable intermediate for the synthesis of more complex molecules. This transformation typically requires strong reducing agents.

Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing nitriles to primary amines. numberanalytics.comadichemistry.commasterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com In contrast, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce nitriles on its own. youtube.com However, its reducing power can be enhanced by the addition of catalysts, such as amorphous nickel powder, enabling the reduction of C–N multiple bonds under milder, aqueous basic conditions. rsc.org Catalytic hydrogenation is another method for the reduction of nitriles, although it may also affect other reducible groups in the molecule. researchgate.net

Table 2: Reduction of this compound

Cycloaddition and Condensation Reactions

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazole rings. uchicago.eduresearchgate.net The reaction of 2-cyanopyridines with hydrazine (B178648) can lead to the formation of amide hydrazides, which are precursors to triazines. libretexts.org Platinum(II) azide (B81097) complexes can also promote the [3+2] cycloaddition of the azide to cyanopyridines, yielding bis(pyridyltetrazolato) complexes, a process that can be accelerated by microwave irradiation. acs.orgnih.gov

The Knoevenagel condensation is another important reaction class, involving the reaction of an active hydrogen compound with a carbonyl group. wikipedia.orgarkat-usa.orgrsc.orgyoutube.comyoutube.com While not a direct reaction of the nitrile itself, compounds with a methylene (B1212753) group activated by a nitrile (a cyano active methylene compound) are key substrates in this reaction.

Table 3: Cycloaddition and Condensation Reactions Involving the Nitrile Moiety

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is activated by the electron-donating methoxy (B1213986) group, influencing its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Functionalization

Direct electrophilic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the ring. However, the reactivity can be enhanced by forming the pyridine N-oxide. oc-praktikum.desapub.orgrsc.orgchemicalbook.com Nitration of pyridine N-oxide, for instance, proceeds under less harsh conditions than the nitration of pyridine itself and directs the incoming nitro group to the 4-position. oc-praktikum.desapub.orgrsc.orgchemicalbook.com

Halogenation of pyridines can also be achieved through various methods. One approach involves the formation of phosphonium (B103445) salts at the 4-position, which are then displaced by halide nucleophiles. nih.gov Another strategy for introducing substituents is through directed metalation, where the pyridine is first lithiated and then treated with an electrophile. arkat-usa.org

Table 4: Electrophilic Functionalization of the Pyridine Ring

Nucleophilic Functionalization

The electron-donating methoxy group at the 4-position and the electron-withdrawing nitrile group at the 2-position influence the sites of nucleophilic attack on the pyridine ring.

Directed ortho-metalation is a powerful tool for the functionalization of the 4-methoxypyridine (B45360) ring. Using strong bases like mesityllithium (B1247292) or phenyllithium, lithiation can be directed to the C-3 position. arkat-usa.org Alternatively, using a combination of butyllithium (B86547) and N,N-dimethylethanolamine (LiDMAE), lithiation can occur at the C-2 position. arkat-usa.org The resulting organolithium species can then react with various electrophiles to introduce new substituents.

Furthermore, the pyridine nitrogen can be activated by N-alkylation to form a pyridinium (B92312) salt, which is highly susceptible to nucleophilic attack. nih.govacs.orgresearchgate.netstackexchange.com For instance, in situ generated N-acylpyridinium salts of 4-methoxypyridine derivatives react with Grignard reagents in the presence of a chiral copper catalyst to yield enantioenriched dihydropyridone derivatives. nih.govacs.org Nucleophilic amination of methoxypyridines can also be achieved using sodium hydride in the presence of lithium iodide. ntu.edu.sg

Table 5: Nucleophilic Functionalization of the Pyridine Ring

Derivatization Strategies Based on this compound

The derivatization of this compound is primarily centered around the chemical manipulation of the nitrile group and the reactivity of the pyridine core. These strategies allow for its conversion into a variety of more complex and functionally diverse molecules.

Transformation to Pyridine-2-carboxylic Acid Derivatives

The nitrile group of this compound can be readily converted into a carboxylic acid or its derivatives, such as esters and amides. This transformation is a cornerstone in the synthetic utility of this compound, as picolinic acids are important intermediates in medicinal and materials chemistry.

The most direct route to the corresponding carboxylic acid, 4-methoxypicolinic acid, is through hydrolysis. This can be achieved under either acidic or basic conditions by heating the nitrile with an aqueous solution of a strong acid or base. google.comgoogle.comfiveable.me

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a strong mineral acid, such as aqueous sulfuric or hydrochloric acid, yields the free carboxylic acid, 4-methoxypicolinic acid, along with the corresponding ammonium salt. google.comgoogle.com The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. fiveable.me

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base, like sodium hydroxide or potassium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 4-methoxypicolinate). google.comgoogle.comfiveable.me Subsequent acidification of the reaction mixture is required to liberate the free 4-methoxypicolinic acid. fiveable.me Patents describing the hydrolysis of related 4-alkoxypicolinonitriles suggest that this reaction is typically conducted at temperatures ranging from 75°C to 150°C for 8 to 48 hours. google.com

The resulting 4-methoxypicolinic acid can be further derivatized, for instance, by esterification to form products like methyl 4-methoxypyridine-2-carboxylate. sigmaaldrich.com

Formation of Complex Polyheterocyclic Systems

This compound is a valuable starting material for the construction of more elaborate polyheterocyclic systems, which are scaffolds of significant interest in medicinal chemistry. The nitrile group is particularly useful in cycloaddition reactions to form five-membered heterocyclic rings.

A prominent example is the synthesis of tetrazoles through the [3+2] cycloaddition of an azide source with the nitrile. nih.govorganic-chemistry.org The reaction of this compound with sodium azide, often catalyzed by a metal salt such as a zinc or cobalt compound, would yield 5-(4-methoxypyridin-2-yl)-1H-tetrazole. nih.govacs.org Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in drug molecules. nih.gov The reaction mechanism generally involves the coordination of the nitrile to the metal catalyst, followed by the cycloaddition of an azide anion. acs.org

Furthermore, the pyridine ring itself can participate in cycloaddition reactions. While the parent compound is electron-rich, derivatization can alter its electronic properties, making it suitable for various cycloaddition pathways, including [4+2] and [2+2+2] cycloadditions, to build fused or bridged ring systems. rsc.orgwikipedia.org For example, 2-cyanopyridine (B140075) derivatives have been shown to react with N-terminal cysteine residues in peptides, leading to the formation of more complex bioconjugates under mild aqueous conditions. rsc.org This reactivity highlights the potential for using this compound in the synthesis of peptide-heterocycle hybrids.

Generation of Chiral Synthons

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry, particularly for pharmaceutical applications. This compound serves as a prochiral substrate for the generation of valuable chiral building blocks.

A powerful strategy for introducing chirality involves the asymmetric dearomatization of the pyridine ring. Research has shown that 4-methoxypyridine and its 2-substituted derivatives can undergo highly enantioselective additions of Grignard reagents. acs.org This reaction is typically catalyzed by a chiral copper complex and requires the initial activation of the pyridine as a pyridinium salt (e.g., by reaction with a chloroformate). acs.org The addition occurs preferentially at the 2- and 6-positions, leading to the formation of chiral dihydropyridones. Although this compound itself was not explicitly reported as a substrate in these studies, the methodology has been successfully applied to other 2-substituted 4-methoxypyridines, suggesting its potential applicability. acs.org The resulting chiral dihydropyridone, still containing the nitrile group, would be a versatile synthon for further elaboration.

Another approach involves the use of chiral auxiliaries. wikipedia.orgnih.govsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, the carboxylic acid derived from this compound (see section 4.3.1) could be coupled to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The chiral environment provided by the auxiliary would then control the stereoselectivity of reactions at a position adjacent to the carbonyl group, before being cleaved and recycled.

Computational Studies and Theoretical Analysis of 4 Methoxypyridine 2 Carbonitrile

Density Functional Theory (DFT) for Electronic and Geometric Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-methoxypyridine-2-carbonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular conformation by optimizing the geometric parameters such as bond lengths and angles. niscair.res.inbohrium.com

These calculations reveal the planarity of the pyridine (B92270) ring and the spatial orientation of the methoxy (B1213986) and carbonitrile substituents. The methoxy group, being an electron-donating group, influences the electron density distribution within the pyridine ring. researchgate.net The carbonitrile group, an electron-withdrawing group, also significantly affects the electronic properties. The optimized geometry provides the foundation for all other computational analyses.

Table 1: Selected Optimized Geometric Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C≡N | 1.15 | C3-C2-C≡N |

| C4-O | 1.36 | C3-C4-O |

| O-CH3 | 1.43 | C4-O-CH3 |

| C2-C3 | 1.40 | C2-N1-C6 |

| C3-C4 | 1.38 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.39 | |

| N1-C2 | 1.34 | |

| N1-C6 | 1.34 |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

Natural Bonding Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is employed to understand the delocalization of electron density and the nature of bonding within the molecule. It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. niscair.res.in For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability.

Key interactions include the delocalization of the lone pair electrons from the oxygen atom of the methoxy group into the π* antibonding orbitals of the pyridine ring. This interaction, denoted as n(O) → π*(C-C), signifies the electron-donating nature of the methoxy group. Conversely, the carbonitrile group withdraws electron density from the ring. NBO analysis provides the second-order perturbation theory energies (E(2)) for these donor-acceptor interactions, with higher E(2) values indicating stronger interactions. iau.ir

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C3-C4) | ~5-10 |

| LP(1) N1 | σ*(C2-C3) | ~2-5 |

| π(C5-C6) | π*(C2-N1) | ~15-20 |

Note: These values are illustrative and depend on the specific NBO calculation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals in this compound are critical for understanding its behavior in chemical reactions.

The HOMO is typically distributed over the electron-rich regions of the molecule, primarily the pyridine ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, is generally localized on the electron-deficient areas, such as the carbonitrile group and the pyridine ring carbons adjacent to the nitrogen, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. bohrium.com

Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are approximate energy ranges and vary with the computational method.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an effective tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group. bohrium.comnih.gov

Regions of positive potential (colored blue) denote electron-deficient areas, which are prone to nucleophilic attack. For this molecule, such regions would be located around the hydrogen atoms and potentially near the carbon atom of the carbonitrile group. The MEP map provides a comprehensive picture of the molecule's reactivity landscape. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational frequencies of this compound, a theoretical vibrational spectrum can be generated. Comparing this with experimental spectra can aid in the assignment of vibrational modes. For instance, the characteristic C≡N stretching frequency in the IR spectrum can be accurately predicted. researchgate.net

Similarly, theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei can be performed. These predicted shifts, when compared to experimental data, help in the structural elucidation and confirmation of the molecule. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | ~2230 - 2250 |

| C-O-C | Asymmetric Stretch | ~1250 - 1270 |

| Pyridine Ring | C=N Stretch | ~1580 - 1600 |

| Pyridine Ring | C-H Bending | ~800 - 850 |

Note: These are unscaled theoretical frequencies and may differ from experimental values.

Computational Modeling of Reaction Mechanisms and Stereoselectivity

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for various reaction pathways. This is particularly useful for understanding reactions such as nucleophilic substitution or addition to the pyridine ring or the carbonitrile group. researchgate.net

For instance, the C3-cyanation of pyridines has been studied computationally, revealing that a combination of electronic and steric factors governs the regioselectivity. researchgate.net Similar studies on this compound could predict the most favorable reaction pathways and the stereochemical outcomes of reactions, providing valuable guidance for synthetic chemists.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can explore the different conformations accessible to the molecule and their relative stabilities. nih.govrsc.org

Biological Activities and Medicinal Chemistry Applications of 4 Methoxypyridine 2 Carbonitrile Derivatives

Comprehensive Biological Activity Profiling of Pyridine (B92270) Carbonitriles

Investigations into the biological activities of pyridine carbonitriles have demonstrated their potential across several fields; however, specific data for derivatives of 4-methoxypyridine-2-carbonitrile is not extensively documented.

Antiviral Properties

Antiprotozoal Studies

Information regarding the antiprotozoal activity of this compound derivatives is not available in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Due to the limited number of studies on the specific biological activities of this compound derivatives, a detailed structure-activity relationship (SAR) analysis for this class of compounds is not feasible at this time.

However, for the related 2-methoxypyridine-3-carbonitrile series, some SAR insights have been reported. For instance, in their anticancer activity, the nature and position of substituents on the aryl ring at the 4-position of the pyridine core were found to significantly influence cytotoxicity. nih.gov The presence of a nitrile group at position 3 was also deemed important for activity. nih.gov

For pyridine derivatives in general, studies have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. mdpi.com

Mechanistic Investigations of Biological Action

Detailed mechanistic studies for the biological actions of this compound derivatives are currently lacking in the scientific literature. General mechanisms for related pyridine derivatives in cancer therapy often involve the inhibition of key enzymes such as kinases (e.g., EGFR, VEGFR-2) or tubulin polymerization. In some cases, they have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Targeted Therapeutic Approaches with this compound Scaffolds

The this compound framework has been successfully employed to develop targeted therapies, including ion channel modulators and enzyme inhibitors.

Ion Channel Modulation (e.g., TRPC6 Inhibition)

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in various pathologies, including chronic kidney disease, cardiac hypertrophy, and pain. escholarship.orgnih.govnih.gov Consequently, the development of selective TRPC6 inhibitors is a significant therapeutic goal. nih.gov

A key intermediate in the synthesis of novel pyridine carbonyl derivatives as TRPC6 inhibitors is 5-Fluoro-4-methoxypicolinonitrile. escholarship.org This compound, a fluorinated analog of this compound, is synthesized from 2-chloro-5-fluoropyridin-4-ol. The process involves a methylation reaction to form 2-chloro-5-fluoro-4-methoxypyridine, followed by a cyanation reaction using zinc cyanide to yield 5-fluoro-4-methoxypicolinonitrile. escholarship.org This intermediate is then further elaborated to produce potent TRPC6 inhibitors. escholarship.org The development of such compounds highlights the utility of the this compound scaffold in creating targeted ion channel modulators.

Enzyme Inhibition (e.g., Gamma-Secretase, PI3K, MCT4)

The structural features of this compound make it an attractive scaffold for designing enzyme inhibitors targeting a range of diseases.

Gamma-Secretase Modulation:

Gamma-secretase is a crucial enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the production of amyloid-beta (Aβ) peptides. nih.govsemanticscholar.orgnih.gov Modulating the activity of gamma-secretase to reduce the production of the toxic Aβ42 peptide is a primary therapeutic strategy. Research has shown that incorporating a methoxypyridine motif into gamma-secretase modulator (GSM) scaffolds can enhance their activity and improve properties like solubility. nih.govsemanticscholar.org

One study detailed the evolution of tetracyclic GSMs, where the introduction of a methoxypyridine B-ring led to compounds with improved potency. Specifically, the methoxypyridine-containing analog, 22d , demonstrated a nearly three-fold improvement in activity for inhibiting Aβ42 formation compared to its parent compound, with an IC50 value of 60 nM. nih.gov Further in vivo pharmacokinetic analysis of a related methoxypyridine-derived compound, 64 , showed that it could cross the blood-brain barrier and successfully reduce Aβ42 levels in both the plasma and brain of transgenic mice models of Alzheimer's disease. semanticscholar.org These findings underscore the significant role of the methoxypyridine moiety in developing effective GSMs.

PI3K Inhibition:

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers, making it a prime target for anticancer drug development. escholarship.orgfrontiersin.orgmedchemexpress.comnih.gov While numerous PI3K inhibitors have been developed based on scaffolds like pyrimidines and purines, a literature search did not yield specific examples of PI3K inhibitors derived directly from a this compound core. escholarship.orgfrontiersin.orgmedchemexpress.comnih.gov The existing research focuses on other heterocyclic systems, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which have shown promising PI3K inhibitory activity. nih.govnih.gov

MCT4 Inhibition:

Monocarboxylate transporter 4 (MCT4) is responsible for the efflux of lactate (B86563) from highly glycolytic cells, a process crucial for maintaining the metabolic activity of cancer cells. frontiersin.orgnih.gov Inhibiting MCT4 can lead to an accumulation of intracellular lactate, disrupting cancer cell metabolism and survival, making it an attractive target for oncology. frontiersin.orgnih.govmdpi.com

Research by Ryvu Therapeutics and Merck led to the discovery of a highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid . frontiersin.org This compound features a 4-methoxypyridine (B45360) core, demonstrating the utility of this scaffold in targeting MCT4. Although this specific molecule contains a carboxylic acid at the 2-position instead of a carbonitrile, its discovery points to the potential of related this compound derivatives as MCT4 inhibitors. The published research on other known MCT4 inhibitors, such as syrosingopine (B1682859) and VB124, does not indicate the presence of a this compound scaffold. frontiersin.org

Receptor Binding Studies

Receptor binding assays are a cornerstone of drug discovery, used to determine the affinity of a compound for its biological target. These assays are crucial for understanding the potency and selectivity of potential drug candidates. While the this compound scaffold is utilized in the synthesis of various biologically active molecules, a comprehensive search of the scientific literature did not reveal specific receptor binding studies focused on derivatives of this particular compound. General methodologies for receptor binding assays are well-established, often employing techniques like fluorescence polarization to screen large compound libraries. nih.gov However, dedicated studies detailing the receptor binding profiles of this compound analogs are not publicly available at this time.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing for the analysis of ligand-target interactions at a molecular level. nih.govthesciencein.orgnih.govmdpi.comadmescope.com This method is instrumental in modern drug design for understanding structure-activity relationships and optimizing lead compounds.

Despite the application of the this compound scaffold in medicinal chemistry, specific molecular docking studies detailing the interaction of its derivatives with biological targets such as TRPC6, gamma-secretase, or MCT4 have not been extensively published in the available scientific literature. While docking studies have been performed on various other heterocyclic compounds, including pyrazolopyrimidine and quinazolin-4-one derivatives, to elucidate their binding modes, similar detailed analyses for this compound analogs are not readily accessible. nih.govthesciencein.orgmdpi.com The application of such computational studies would be invaluable in further optimizing the therapeutic potential of this chemical class.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations

The pharmacokinetic properties of a drug candidate are critical for its success. In vitro assays are essential early in the drug discovery process to predict a compound's behavior in the body.

In Vitro Metabolic Stability Assessment

Metabolic stability is a key parameter that influences a drug's half-life and bioavailability. nih.gov It is typically assessed using in vitro systems such as liver microsomes or hepatocytes. nih.gov These assays help to identify metabolic liabilities in a molecule's structure, guiding medicinal chemists in optimizing compounds to improve their pharmacokinetic profile.

While the importance of metabolic stability is well-recognized, a review of the current scientific literature did not uncover specific studies that have evaluated the in vitro metabolic stability of derivatives based on the this compound scaffold. Studies on other heterocyclic structures, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, have demonstrated good metabolic stability, with half-lives of 38.5 minutes in rat liver microsomes and 127.9 minutes in human liver microsomes for one promising compound. nih.govnih.gov However, similar quantitative data for the this compound series is not available in published literature. Such data would be crucial for advancing compounds from this class into further preclinical and clinical development.

Development of Chemical Probes for Biological Systems Dissection

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in cellular or in vivo systems. scispace.com The development of such probes is a cornerstone of chemical biology, enabling the dissection of complex biological pathways. The this compound scaffold represents a versatile starting point for the design and synthesis of chemical probes due to its synthetic tractability and the potential for introducing a variety of functional groups.

The design of a chemical probe typically involves three key components:

A recognition element: This is the part of the molecule that selectively binds to the target of interest. For derivatives of this compound, the substituted pyridine ring itself can serve as the primary recognition element, with modifications tailored to achieve high affinity and selectivity for a specific protein target.

A signaling or reporter moiety: This component allows for the detection and quantification of the probe-target interaction. Common reporter groups include fluorophores, which emit light upon excitation, or biotin (B1667282) tags, which can be used for affinity purification.

A linker: A flexible or rigid spacer that connects the recognition element to the reporter group, ensuring that the reporter does not interfere with target binding.

The synthesis of a chemical probe based on the this compound scaffold would involve strategic chemical modifications. For example, a fluorophore could be attached to the pyridine ring at a position that does not compromise binding to the target protein. The nitrile group itself can be a handle for chemical modification, or other positions on the ring can be functionalized.

Table 2: Strategies for Developing Chemical Probes from this compound

| Probe Component | Synthetic Strategy | Example Application |

| Recognition Element | Substitution at various positions on the pyridine ring to optimize binding affinity and selectivity for a target protein. | Targeting a specific kinase or enzyme active site. |

| Signaling Moiety | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via a stable linker. | Visualizing the subcellular localization of the target protein using fluorescence microscopy. |

| Conjugation of a biotin tag. | Identifying binding partners of the target protein through pull-down assays followed by mass spectrometry. | |

| Reactive Group | Incorporation of a photo-crosslinking group (e.g., diazirine, benzophenone). | Covalently labeling the target protein for identification and structural studies. |

An example of a related approach is the synthesis of a pyridine derivative-based chemosensor for the detection of formaldehyde, demonstrating the utility of the pyridine scaffold in probe development. researchgate.net Similarly, methoxy-substituted aromatic moieties have been incorporated into fluorescent probes for detecting specific mRNA sequences in cancer cells. nih.gov These examples highlight the feasibility of using a methoxypyridine core to construct sophisticated molecular tools.

The development process for a chemical probe is iterative, involving cycles of design, synthesis, and biological evaluation. Initial "hit" compounds identified from screening or rational design are optimized to improve potency, selectivity, and cell permeability. An ideal chemical probe should have a well-defined mechanism of action and be thoroughly characterized to ensure that any observed biological effects are due to its interaction with the intended target. By applying these principles, the this compound scaffold can be elaborated into a diverse array of chemical probes to investigate a wide range of biological questions.

Applications in Materials Science and Other Scientific Fields

Exploration in Nonlinear Optical (NLO) Materials Development

The quest for advanced nonlinear optical (NLO) materials is driven by their potential applications in photonics and optoelectronics, including optical switching and data storage. The specific electronic structure of 4-Methoxypyridine-2-carbonitrile, with its donor-acceptor substituents on the aromatic pyridine (B92270) ring, suggests its potential utility in this field. The methoxy (B1213986) group acts as an electron donor, increasing the electron density of the pyridine ring, while the nitrile group is a strong electron acceptor. This intramolecular charge-transfer characteristic is a key feature for second-order NLO activity.

While direct, extensive research on this compound as a primary NLO material is not widely published, the principles of NLO material design strongly support its potential. The combination of electron-donating and -accepting groups facilitates the polarization of the molecule under an intense light field, a prerequisite for NLO effects. The development of NLO materials often involves incorporating molecules with large hyperpolarizabilities into a non-centrosymmetric arrangement. The structure of this compound makes it a candidate for such molecular engineering, potentially as a component in larger NLO-active chromophores or polymers.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Compounds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comossila.com The nitrile group and the pyridine nitrogen atom of this compound are excellent coordination sites for metal ions, making it a suitable ligand for the synthesis of coordination compounds and MOFs. pipzine-chem.com The presence of both a nitrile and a pyridine nitrogen allows for versatile coordination modes, potentially leading to the formation of novel network topologies. pipzine-chem.comd-nb.info

The methoxy group can also influence the properties of the resulting MOF, for instance, by affecting the framework's polarity and its interactions with guest molecules. The ability of the nitrile group to complex with metal ions is a key feature in coordination chemistry. pipzine-chem.com Although specific MOFs based solely on this compound are not extensively documented in leading research, the broader class of pyridyl nitrile ligands is actively being explored for creating new MOFs with tailored properties for applications such as gas storage, separation, and catalysis. d-nb.infocore.ac.uk The synthesis of MOFs often involves a modular approach, where different ligands are combined to achieve desired structures and functions. d-nb.info

Table 1: Potential Coordination Sites of this compound in MOF Synthesis

| Functional Group | Coordination Role | Potential Impact on MOF Properties |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination Site | Influences framework topology and connectivity. |

| Nitrile Group | Metal Coordination Site | Can lead to diverse coordination modes and network structures. pipzine-chem.com |

Potential in Electronic Materials Science

The field of organic electronics is rapidly advancing, with a focus on developing new materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com Organic semiconductors are central to these technologies, and their properties are intrinsically linked to their molecular structure. cam.ac.uk this compound possesses characteristics that make it a compound of interest for electronic materials. The pyridine ring is an electron-deficient aromatic system, which can facilitate electron transport.

The combination of the electron-donating methoxy group and the electron-withdrawing nitrile group can be used to tune the electronic energy levels (HOMO and LUMO) of the molecule. This tuning is critical for matching the energy levels of other materials in a device, such as electrodes and other organic layers, to ensure efficient charge injection and transport. While this compound itself may not be the primary active material, it can serve as a building block for more complex organic semiconductors. pipzine-chem.com For instance, it could be incorporated into larger conjugated systems to modulate their electronic properties and improve device performance. pipzine-chem.com

Utility as Building Blocks for Natural Product Synthesis

Substituted pyridines are a common structural motif in a vast number of biologically active natural products and pharmaceutical compounds. chemrxiv.orgillinois.edu The development of efficient and modular methods for the synthesis of highly substituted pyridines is therefore a significant area of research in organic chemistry. acs.orgorganic-chemistry.org this compound serves as a valuable, pre-functionalized building block in this context.

The nitrile group is a versatile functional group that can be converted into other functionalities, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. pipzine-chem.com This allows for the introduction of different substituents and the construction of more complex molecular architectures. The methoxy and nitrile groups on the pyridine ring provide specific points for further chemical modification, enabling the synthesis of diverse pyridine-containing target molecules. The use of such pre-functionalized building blocks can significantly streamline the synthesis of complex natural products, making the process more efficient. nih.gov

Table 2: Synthetic Transformations of the Nitrile Group in this compound

| Reaction | Product Functional Group | Significance in Synthesis |

|---|---|---|

| Hydrolysis | Carboxylic Acid | Introduction of an acidic moiety, precursor for amides, esters, etc. pipzine-chem.com |

Role in Advanced Polymer and Dendrimer Architectures

The development of advanced polymers and dendrimers with tailored properties is a major focus of materials science. Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. mdpi.comnih.gov The unique properties of this compound make it a potential monomer or branching unit in the synthesis of such complex macromolecules.

The nitrile group can participate in polymerization reactions, or it can be modified to introduce other polymerizable groups. The pyridine ring can be incorporated into the polymer backbone or as a pendant group, influencing the polymer's thermal stability, solubility, and coordination properties. In dendrimer synthesis, the defined substitution pattern of this compound could be exploited to create specific branching patterns and to introduce functionality at the periphery of the dendrimer. For example, polyester (B1180765) dendrimers are a well-studied class of biocompatible polymers used in drug delivery. mdpi.com While not a direct polyester precursor, the functional groups of this compound could be chemically transformed to be compatible with dendrimer synthesis, allowing for the incorporation of the pyridyl moiety and its associated properties.

Conclusion and Future Directions in 4 Methoxypyridine 2 Carbonitrile Research

Synthesis of Key Research Findings

Research into 4-Methoxypyridine-2-carbonitrile has underscored its significance primarily as a key intermediate in the synthesis of more complex molecules. The interplay between the methoxy (B1213986) and nitrile functional groups dictates its reactivity. The methoxy group increases the electron density of the pyridine (B92270) ring, making it more susceptible to electrophilic substitution than unsubstituted pyridine. pipzine-chem.com Conversely, the highly polar nitrile group can participate in a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, which are fundamental conversions in organic synthesis. pipzine-chem.com

The compound's utility is most prominent in the pharmaceutical sector. Studies have revealed that the 4-methoxypyridine (B45360) scaffold is a crucial component in the development of novel therapeutic agents. nih.gov It serves as a foundational structure for drugs targeting inflammatory conditions and neurological diseases. pipzine-chem.com The modification of its structure allows for the fine-tuning of pharmacological activity, enabling the creation of new compounds with unique therapeutic potential. pipzine-chem.comnih.gov Furthermore, derivatives have been synthesized and evaluated for their cytotoxic activities, indicating a potential application in oncology. mdpi.com

Beyond medicine, this compound has applications in materials science, particularly in the development of optoelectronic materials like organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.com Its specific functional groups can contribute to unique physical and chemical properties under the influence of light and electricity. pipzine-chem.com The compound also has a place in agricultural science, where it can be chemically converted into pesticide ingredients with potential for high selectivity and activity. pipzine-chem.com

Identification of Emerging Trends and Opportunities

The future of this compound research is characterized by several emerging trends, primarily driven by its potential in drug discovery and advanced materials.

Advanced Drug Scaffolds: A significant trend is the use of the 4-methoxypyridine moiety in creating sophisticated, three-dimensional molecular fragments for fragment-based drug discovery. acs.org This approach aims to rapidly develop novel and selective inhibitors for therapeutic targets, such as Janus kinase 3 (JAK3), by building upon the established methoxypyridine core. acs.org

Gamma-Secretase Modulation: There is growing interest in methoxypyridine-derived compounds as gamma-secretase modulators. nih.gov This line of research holds promise for developing treatments for Alzheimer's disease by altering the production of amyloid-beta peptides. nih.gov

Coordination Chemistry: The ability of the nitrile group to complex with metal ions opens up opportunities in coordination chemistry. pipzine-chem.com This could lead to the development of new catalysts or functional materials with novel magnetic or electronic properties.

Green Chemistry: As with many chemical syntheses, there is a push towards more environmentally friendly and cost-effective production methods. Innovations in synthesis technology are expected to lower production costs and reduce the environmental impact associated with the use of toxic reagents like cyanides. pipzine-chem.com

The following table summarizes the key application areas and the opportunities they present.

| Field | Application | Emerging Opportunities |

| Medicinal Chemistry | Intermediate for APIs | Development of selective kinase inhibitors, gamma-secretase modulators for neurodegenerative diseases. nih.govacs.org |

| Cytotoxic agents | Exploration of derivatives for anticancer therapies. mdpi.com | |

| Materials Science | Optoelectronic materials | Design of new components for OLEDs and solar cells to improve efficiency. pipzine-chem.com |

| Agrochemicals | Pesticide synthesis | Creation of highly selective and potent pesticides with potentially lower environmental impact. pipzine-chem.com |

| Coordination Chemistry | Ligand for metal complexes | Synthesis of novel catalysts and functional materials. pipzine-chem.com |

Unexplored Avenues and Persistent Challenges in this compound Chemistry

Despite the progress, several challenges and unexplored areas remain in the chemistry of this compound.

A primary challenge lies in its synthesis. The preparation often requires precise control of reaction conditions, such as temperature, to avoid side reactions and maximize yield. pipzine-chem.com The purity of starting materials is crucial, as impurities can complicate the reaction process and the purification of the final product. pipzine-chem.com Furthermore, the synthesis often involves highly toxic cyanide reagents, posing significant safety and environmental risks that necessitate careful handling and waste management. pipzine-chem.com High production costs are also a persistent barrier to its wider application. pipzine-chem.com

Unexplored avenues include a deeper investigation into its metabolic pathways and potential off-target effects when used as a scaffold in drug design. While its derivatives are being studied, a comprehensive structure-activity relationship (SAR) profile for a wide range of modifications on the this compound core is yet to be established. The full potential of this compound in coordination chemistry and as a building block for complex, multi-component reactions remains largely untapped.

The table below outlines the key challenges associated with the compound.

| Challenge Category | Specific Challenge |

| Synthesis & Production | Requirement for precise temperature control. pipzine-chem.com |

| Sensitivity to impurities in starting materials. pipzine-chem.com | |

| Use of toxic cyanide reagents. pipzine-chem.com | |

| High manufacturing costs. pipzine-chem.com | |

| Chemical Research | Limited understanding of its comprehensive SAR. |

| Full potential in coordination chemistry not realized. pipzine-chem.com | |

| Biological/Pharmacological | Lack of extensive data on metabolic fate and toxicology of its derivatives. |

Prospects for Translational Research and Interdisciplinary Collaboration

The prospects for translating fundamental research on this compound into practical applications are significant, particularly through interdisciplinary collaboration.

In translational medicine , the path from a promising molecular scaffold to a clinical drug is long, but the demonstrated activity of its derivatives as enzyme inhibitors and modulators provides a strong foundation. nih.govacs.org Collaboration between synthetic chemists, medicinal chemists, pharmacologists, and clinical researchers will be essential to advance these compounds through preclinical and clinical development. The focus on creating more soluble and metabolically stable analogs is a key step in this translational process. nih.gov

Interdisciplinary collaboration between chemists and materials scientists is crucial for realizing the potential of this compound in electronics. pipzine-chem.com Chemists can synthesize novel derivatives with tailored electronic properties, while materials scientists can fabricate and test these compounds in devices like OLEDs and solar cells. This synergy can accelerate the discovery of next-generation materials.

Similarly, collaboration with agricultural scientists can help translate the potential of this compound into effective and safer pesticides. pipzine-chem.com This involves not only chemical synthesis but also biological testing against specific pests and environmental impact assessments. The unique structural features of pesticides derived from this compound could lead to new modes of action, helping to manage resistance in agricultural pests. pipzine-chem.com

In essence, this compound is more than just a chemical compound; it is a versatile platform. Its future development hinges on the ability of researchers from diverse scientific disciplines to work together to overcome existing challenges and unlock its full potential for the benefit of medicine, technology, and agriculture.

Q & A

What are the established synthetic routes for 4-Methoxypyridine-2-carbonitrile, and how do reaction conditions influence product yield?

Answer: